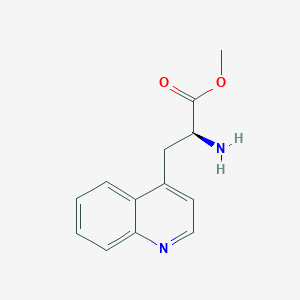

Methyl (S)-2-amino-3-(quinolin-4-yl)propanoate

Übersicht

Beschreibung

Methyl (S)-2-amino-3-(quinolin-4-yl)propanoate is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-amino-3-(quinolin-4-yl)propanoate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the quinoline ring, which can be derived from aniline and diethyl ethoxymethylenemalonate through a series of reactions.

Formation of the Amino Acid Ester: The amino acid ester is then synthesized by reacting the quinoline derivative with an appropriate amino acid under specific conditions.

Final Coupling: The final step involves coupling the quinoline derivative with the amino acid ester to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve the use of green chemistry principles, such as solvent-free reactions, microwave-assisted synthesis, and the use of recyclable catalysts . These methods aim to reduce the environmental impact and improve the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (S)-2-amino-3-(quinolin-4-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

Methyl (S)-2-amino-3-(quinolin-4-yl)propanoate serves as an essential building block in the synthesis of more complex organic molecules. Its structural features allow for modifications that yield a variety of derivatives with potential biological activities. For instance, it can be utilized in the synthesis of quinoline-based compounds that exhibit diverse pharmacological properties, including anticancer and antimicrobial activities .

Synthetic Routes

The compound can be synthesized through several chemical reactions, including:

- Amino Acid Derivatives : It can be derived from amino acid precursors through various coupling reactions.

- Quinoline Derivatives : The incorporation of quinoline moieties enhances the biological activity of the resulting compounds .

Biological Research

Pharmacological Activities

Research indicates that this compound exhibits promising pharmacological activities:

- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines such as HCT-116 and MCF-7. The mechanism involves targeting specific cellular pathways associated with cancer growth .

- Antimicrobial Properties : Compounds derived from this structure have demonstrated significant antibacterial activity against various pathogens, including resistant strains like MRSA .

Medicinal Applications

Therapeutic Potential

The compound is being investigated for its potential therapeutic applications in several areas:

- Neurological Disorders : Research suggests that it may modulate neurotransmitter systems, making it a candidate for treating conditions like epilepsy and anxiety disorders.

- COVID-19 Research : Recent studies have explored its efficacy against SARS-CoV-2, indicating good binding affinity to viral proteases, which could lead to the development of antiviral drugs .

Case Studies

Wirkmechanismus

The mechanism of action of Methyl (S)-2-amino-3-(quinolin-4-yl)propanoate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, inhibiting DNA replication and transcription . Additionally, the amino acid ester moiety can interact with enzymes and receptors, modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinine: A naturally occurring quinoline derivative used to treat malaria.

Chloroquine: A synthetic quinoline derivative used as an antimalarial and anti-inflammatory agent.

Camptothecin: A quinoline alkaloid with potent anticancer activity.

Uniqueness

Methyl (S)-2-amino-3-(quinolin-4-yl)propanoate is unique due to its combination of a quinoline ring and an amino acid ester. This structure provides a dual mechanism of action, allowing it to interact with both DNA and proteins, making it a versatile compound for various applications .

Biologische Aktivität

Methyl (S)-2-amino-3-(quinolin-4-yl)propanoate is a compound of considerable interest in medicinal chemistry, particularly for its potential biological activities. This article provides an overview of its synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of quinoline derivatives with amino acids or their derivatives. The process often utilizes various coupling methods to ensure high yields and purity of the final product. Recent studies have emphasized the importance of optimizing reaction conditions to enhance the compound's yield and biological activity.

Biological Activities

This compound has been investigated for several biological activities, including:

1. Anticancer Activity:

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can inhibit the proliferation of human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT116) cells. The mechanism involves inducing apoptosis through the activation of caspases and the production of reactive oxygen species (ROS) .

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.10 | Apoptosis induction |

| HCT116 | 6.19 | ROS production |

| A375 | 4.98 | Caspase activation |

2. Antimicrobial Activity:

In addition to its anticancer properties, this compound has shown antibacterial and antifungal activities against various strains. The compound was tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Pseudomonas aeruginosa | 0.8 µg/mL |

Case Studies

Several case studies have highlighted the efficacy of this compound:

Case Study 1: Anticancer Efficacy

In a study involving MCF-7 cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed that the compound induced G2/M phase arrest and subsequent apoptosis, characterized by increased caspase activity and mitochondrial depolarization .

Case Study 2: Antimicrobial Screening

A series of antimicrobial tests conducted on various bacterial strains showed that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent for bacterial infections .

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of this compound, exploring how modifications to its chemical structure can enhance its biological activity. For example, substitution at specific positions on the quinoline ring has been linked to improved anticancer potency and selectivity against tumor cells while minimizing effects on normal cells .

Eigenschaften

IUPAC Name |

methyl (2S)-2-amino-3-quinolin-4-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-17-13(16)11(14)8-9-6-7-15-12-5-3-2-4-10(9)12/h2-7,11H,8,14H2,1H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFUVBYPWQODCML-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=NC2=CC=CC=C12)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=NC2=CC=CC=C12)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.